3-ethyl-4-methylbenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethyl-4-methylbenzaldehyde is an organic compound with the molecular formula C10H12O. It is a derivative of benzaldehyde, characterized by the presence of an ethyl group at the third position and a methyl group at the fourth position on the benzene ring. This compound is known for its aromatic properties and is used in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Ethyl-4-methylbenzaldehyde can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 3-ethyl-4-methylbenzene with formyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. Another method includes the oxidation of 3-ethyl-4-methyltoluene using oxidizing agents like potassium permanganate or chromium trioxide.
Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic dehydrogenation of 3-ethyl-4-methylbenzyl alcohol. This process typically involves the use of metal catalysts such as palladium or platinum under controlled temperature and pressure conditions.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This compound can be reduced to 3-ethyl-4-methylbenzyl alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Halogens, nitrating agents, sulfonating agents, often in the presence of catalysts or under specific temperature conditions.
Major Products Formed:
Oxidation: 3-Ethyl-4-methylbenzoic acid.
Reduction: 3-Ethyl-4-methylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
3-Ethyl-4-methylbenzaldehyde has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of fragrances, flavorings, and other aromatic compounds.
Mechanism of Action
The mechanism of action of 3-ethyl-4-methylbenzaldehyde involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a substrate for various enzymes, leading to the formation of metabolites that participate in metabolic processes. The compound’s aromatic structure allows it to engage in π-π interactions and hydrogen bonding, influencing its reactivity and interactions with other molecules.
Comparison with Similar Compounds
4-Methylbenzaldehyde: Lacks the ethyl group at the third position, resulting in different chemical properties and reactivity.
3-Ethylbenzaldehyde: Lacks the methyl group at the fourth position, leading to variations in its aromatic characteristics.
Benzaldehyde: The parent compound without any alkyl substitutions, exhibiting distinct reactivity and applications.
Uniqueness: 3-Ethyl-4-methylbenzaldehyde is unique due to the presence of both ethyl and methyl groups on the benzene ring, which influences its chemical behavior and makes it a valuable intermediate in organic synthesis. Its specific substitution pattern allows for targeted modifications and the creation of diverse derivatives for various applications.
Properties
CAS No. |
461425-87-6 |
---|---|
Molecular Formula |
C10H12O |
Molecular Weight |
148.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.